KB02-Slf

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Es ist so konzipiert, dass es nukleares FKBP12 abbaut, indem es DCAF16, eine E3-Ligase, kovalent modifiziert . Diese Verbindung ist besonders nützlich im Bereich der gezielten Proteinabbau, der darauf abzielt, bestimmte Proteine in Zellen selektiv abzubauen .

Präparationsmethoden

KB02-SLF wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Kupplung eines synthetischen Liganden für FKBP12 (SLF) mit einem elektrophilen Scout-Fragment beinhalten . Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Bildung des SLF-Liganden: Der SLF-Ligand wird durch eine Reihe von Reaktionen synthetisiert, die funktionelle Gruppen einführen, die für die Bindung an FKBP12 notwendig sind.

Kupplung mit dem Scout-Fragment: Der SLF-Ligand wird dann mit einem elektrophilen Scout-Fragment gekoppelt, das auf Cysteinreste in Proteinen abzielt.

Reinigung und Charakterisierung: Das Endprodukt wird mittels chromatographischer Verfahren gereinigt und mittels spektroskopischer Methoden charakterisiert, um seine Struktur und Reinheit zu bestätigen.

Vorbereitungsmethoden

KB02-SLF is synthesized through a series of chemical reactions that involve the coupling of a synthetic ligand for FKBP12 (SLF) with an electrophilic scout fragment . The synthetic route typically involves the following steps:

Formation of the SLF Ligand: The SLF ligand is synthesized through a series of reactions that introduce functional groups necessary for binding to FKBP12.

Coupling with Scout Fragment: The SLF ligand is then coupled with an electrophilic scout fragment that targets cysteine residues on proteins.

Purification and Characterization: The final product is purified using chromatographic techniques and characterized using spectroscopic methods to confirm its structure and purity.

Analyse Chemischer Reaktionen

KB02-SLF unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Kovalente Modifikation: This compound modifiziert Cysteinreste in Zielproteinen kovalent, was zu deren Abbau führt.

Proteolyse: Die Verbindung erleichtert den Abbau von Zielproteinen, indem sie sie zur Degradation an das Proteasom leitet.

Substitutionsreaktionen: Der elektrophile Charakter des Scout-Fragments ermöglicht es ihm, an Substitutionsreaktionen mit nukleophilen Resten in Proteinen teilzunehmen.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind:

Elektrophile Scout-Fragmente: Diese Fragmente sind so konzipiert, dass sie mit Cysteinresten in Zielproteinen reagieren.

Proteasom-Inhibitoren: Diese Inhibitoren werden verwendet, um den Abbauweg zu untersuchen und die Beteiligung des Proteasoms zu bestätigen.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind die abgebauten Proteinfragmente, die aus dem Proteolyseprozess resultieren .

Wissenschaftliche Forschungsanwendungen

KB02-SLF hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Wirkmechanismus

Die Verbindung bindet an FKBP12 und leitet es durch kovalente Modifikation von DCAF16, einer E3-Ligase, zum Proteasom zur Degradation . Dieser Prozess umfasst die folgenden Schritte:

Bindung an FKBP12: Der SLF-Ligand bindet an FKBP12 und bildet einen Komplex.

Kovalente Modifikation von DCAF16: Das elektrophile Scout-Fragment modifiziert DCAF16, eine E3-Ligase, kovalent.

Proteasom-vermittelte Degradation: Das modifizierte DCAF16 leitet FKBP12 zum Proteasom zur Degradation.

Wirkmechanismus

The compound binds to FKBP12 and directs it to the proteasome for degradation by covalently modifying DCAF16, an E3 ligase . This process involves the following steps:

Binding to FKBP12: The SLF ligand binds to FKBP12, forming a complex.

Covalent Modification of DCAF16: The electrophilic scout fragment covalently modifies DCAF16, an E3 ligase.

Proteasome-Mediated Degradation: The modified DCAF16 directs FKBP12 to the proteasome for degradation.

Vergleich Mit ähnlichen Verbindungen

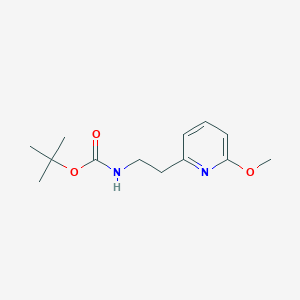

KB02-SLF ist einzigartig in seiner Fähigkeit, nukleares FKBP12 selektiv abzubauen, indem es DCAF16 kovalent modifiziert . Ähnliche Verbindungen umfassen:

KB03-SLF: Enthält ein Chloroacetamid-Scout-Fragment.

KB05-SLF: Enthält ein Acrylamid-Scout-Fragment.

ARV-771: Ein weiterer PROTAC, der verschiedene Proteine für den Abbau anvisiert.

Diese Verbindungen teilen ähnliche Wirkmechanismen, unterscheiden sich jedoch in ihren Zielproteinen und den spezifischen verwendeten elektrophilen Fragmenten .

Eigenschaften

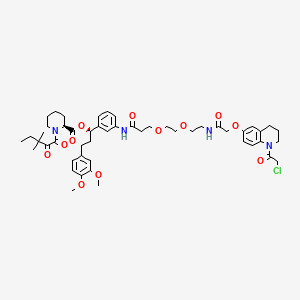

IUPAC Name |

[(1R)-1-[3-[3-[2-[2-[[2-[[1-(2-chloroacetyl)-3,4-dihydro-2H-quinolin-6-yl]oxy]acetyl]amino]ethoxy]ethoxy]propanoylamino]phenyl]-3-(3,4-dimethoxyphenyl)propyl] (2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H65ClN4O12/c1-6-50(2,3)47(59)48(60)55-23-8-7-14-40(55)49(61)67-41(19-15-34-16-20-42(62-4)43(29-34)63-5)36-11-9-13-37(30-36)53-44(56)21-25-64-27-28-65-26-22-52-45(57)33-66-38-17-18-39-35(31-38)12-10-24-54(39)46(58)32-51/h9,11,13,16-18,20,29-31,40-41H,6-8,10,12,14-15,19,21-28,32-33H2,1-5H3,(H,52,57)(H,53,56)/t40-,41+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKJBKEQXKMMRPL-WVILEFPPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)C(=O)N1CCCCC1C(=O)OC(CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCOCCOCCNC(=O)COC4=CC5=C(C=C4)N(CCC5)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)C(=O)N1CCCC[C@H]1C(=O)O[C@H](CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCOCCOCCNC(=O)COC4=CC5=C(C=C4)N(CCC5)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H65ClN4O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

949.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,5-dithiazepane](/img/structure/B2986902.png)

![3-[4-(3-chlorophenyl)piperazino]-1H-1,2,4-triazol-5-amine](/img/structure/B2986910.png)

![2-cyclopropyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2986912.png)

![4-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-diethylbenzene-1-sulfonamide](/img/structure/B2986915.png)

![Thieno[3,2-b]pyridine-2-carbaldehyde](/img/structure/B2986916.png)

![9-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2986920.png)

![N-(2-(1-methyl-1H-benzo[d]imidazol-2-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2986921.png)